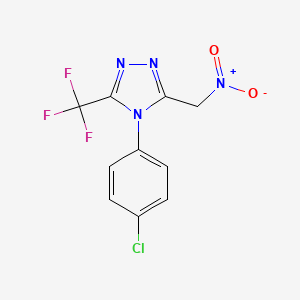
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H6ClF3N4O2 and its molecular weight is 306.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-Chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole, with the CAS number 338394-01-7, is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C10H6ClF3N4O2
- Molecular Weight : 306.63 g/mol
- CAS Number : 338394-01-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
The compound demonstrated significant antibacterial activity against E. coli with an MIC of 5 µg/mL, indicating its potential as an effective antimicrobial agent. Additionally, the structure-activity relationship (SAR) studies suggest that modifications in the phenyl group can enhance antibacterial efficacy.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this triazole derivative exhibits anti-inflammatory effects. Research indicates that certain triazole derivatives can modulate cytokine release in immune cells.
Table 2: Cytokine Modulation by Triazole Derivatives
The compound was found to decrease TNF-α production significantly in peripheral blood mononuclear cells (PBMC) cultures, suggesting its potential role in managing inflammatory responses.
Case Studies
A recent study focused on synthesizing new derivatives of triazoles and evaluating their biological activities. The results indicated that compounds similar to this compound exhibited notable antibacterial and anti-inflammatory effects.
Case Study Findings:
- Synthesis and Evaluation : New derivatives were synthesized and tested against various bacterial strains.
- Biological Activity : Compounds demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Cytokine Release : Significant modulation of cytokine release was observed in treated PBMCs.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUULYYRVLXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














